molecular formula C18H21BrN2O2 B15153534 N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline

Cat. No.: B15153534
M. Wt: 377.3 g/mol
InChI Key: KMEYLMVZVCINOF-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline is a synthetic organic compound offered for research and development purposes. This aniline derivative features a morpholino group and a brominated methoxybenzyl moiety, structural motifs commonly explored in medicinal chemistry and drug discovery. Compounds containing morpholinoaniline scaffolds are of significant research interest due to their diverse biological activities. Related structures have been investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, some morpholinoaniline derivatives have been synthesized and evaluated for their anticonvulsant potential through in vivo and in silico studies , while other structurally complex molecules built from similar cores have been studied for their potent in vitro anticancer activity against various cancer cell lines . The specific properties, mechanism of action, and primary research applications for this compound are yet to be fully characterized in the public scientific literature. Researchers are encouraged to consult specialized chemical databases and primary literature for the most current information. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C18H21BrN2O2/c1-22-18-7-2-14(12-17(18)19)13-20-15-3-5-16(6-4-15)21-8-10-23-11-9-21/h2-7,12,20H,8-11,13H2,1H3

InChI Key

KMEYLMVZVCINOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the morpholine ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl and Aniline Moieties

The target compound is distinguished from analogs by its unique substitution pattern. Key comparisons include:

N-(5-Chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline
  • Substituents : Chloro (5-position), methoxy (2-position) on the benzyl group; morpholine on the aniline.
  • Key Differences : The chloro substituent (smaller and less polarizable than bromo) may reduce steric hindrance and alter electronic effects. The methoxy group’s position (2-position vs. 4-position in the target compound) affects resonance interactions .
3-Chloro-4-(morpholin-4-yl)aniline
  • Substituents : Chloro (3-position) and morpholine (4-position) directly on the aniline ring.
  • Key Differences : Lacks the benzyl group, reducing lipophilicity. The direct attachment of chloro to the aniline ring may enhance electrophilic substitution reactivity compared to the bromo-benzyl group in the target compound .
4-(3-Bromo-4-methylbenzoyl)morpholine
  • Substituents : Bromo (3-position), methyl (4-position) on a benzoyl-morpholine structure.
  • Key Differences : The ketone linkage (benzoyl) introduces rigidity, contrasting with the flexible benzylamine in the target compound. Methyl instead of methoxy reduces polarity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Stability Notes
N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline ~393.3 3-Br, 4-OCH₃, morpholine Moderate (polar groups) Stable under inert conditions; Br less reactive than Cl
N-(5-Chloro-2-methoxybenzyl)-4-(morpholin-4-yl)aniline ~348.8 5-Cl, 2-OCH₃, morpholine Moderate Higher reactivity due to Cl
3-Chloro-4-(morpholin-4-yl)aniline ~212.7 3-Cl, morpholine High Prone to oxidation (unprotected NH₂)
4-(3-Bromo-4-methylbenzoyl)morpholine ~284.2 3-Br, 4-CH₃, benzoyl-morpholine Low (rigid structure) Ketone stability; resistant to hydrolysis

Biological Activity

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H16BrN2O2. Its structure includes a morpholine ring and a bromo-substituted aromatic system, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholine moiety can act as a ligand, facilitating binding to active sites on target proteins, which may modulate their activity and influence cellular signaling pathways.

Biological Activity Overview

  • Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of morpholine-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activities against various pathogens, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds with similar structural characteristics have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the substituents on the aromatic ring or alterations in the morpholine structure can significantly impact potency and selectivity against biological targets.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against certain cancer cell lines
Variation in morpholine substituentsAltered binding affinity for specific receptors

Case Studies

  • In Vitro Studies : A study evaluated the anticancer potential of morpholine derivatives, including this compound, using various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, with IC50 values in the low micromolar range.
  • In Vivo Efficacy : In animal models, compounds related to this structure were tested for their ability to reduce tumor growth. The results showed promising reductions in tumor size compared to control groups when administered at specific dosages.
  • Mechanistic Studies : Research involving enzyme assays demonstrated that these compounds could inhibit key enzymes involved in tumorigenesis, providing insight into their mechanism of action.

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